![molecular formula C10H11ClN2O5S B14132195 Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate CAS No. 61006-27-7](/img/structure/B14132195.png)
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate is a chemical compound with the molecular formula C10H11ClN2O5S. This compound is known for its unique structure, which includes an ethyl ester group, a sulfonamide group, and a chloroaniline moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate typically involves the reaction of 2-chloro-4-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a suitable reducing agent like iron powder in acetic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(aminosulfonyl)benzoate: Similar structure but lacks the chloroaniline moiety.
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-chlorophenoxy)acetamide: Contains a similar sulfonamide group but different overall structure
Uniqueness
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloroaniline moiety distinguishes it from other similar compounds and contributes to its unique properties .
Propiedades
Número CAS |
61006-27-7 |
|---|---|
Fórmula molecular |
C10H11ClN2O5S |
Peso molecular |
306.72 g/mol |
Nombre IUPAC |
ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H11ClN2O5S/c1-2-18-10(15)9(14)13-7-4-3-6(11)5-8(7)19(12,16)17/h3-5H,2H2,1H3,(H,13,14)(H2,12,16,17) |
Clave InChI |
XPVBDBRXDNHEKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


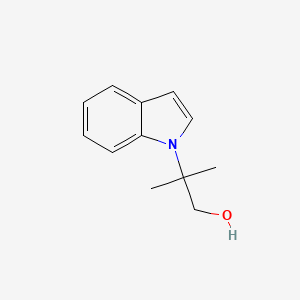
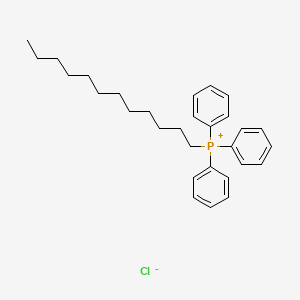
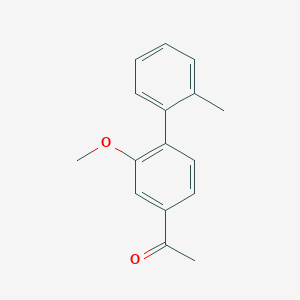
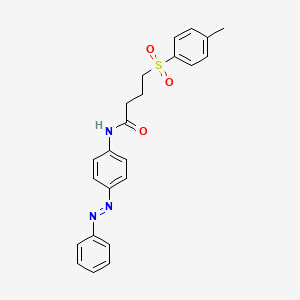
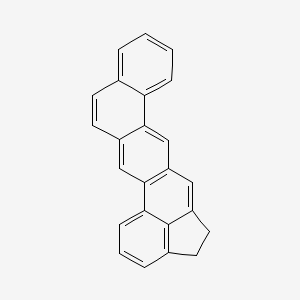
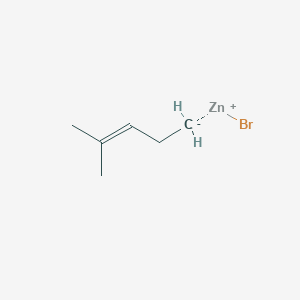
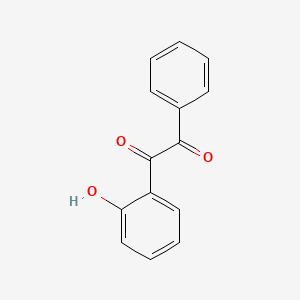
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
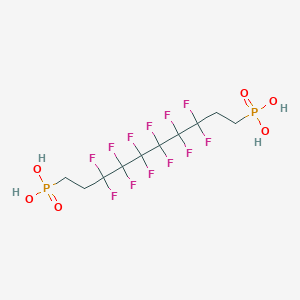
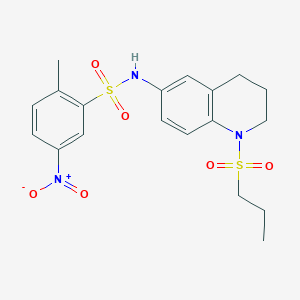
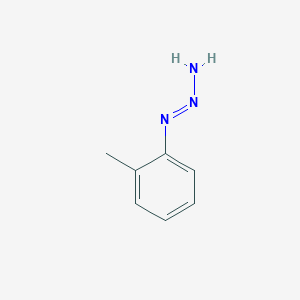

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)
